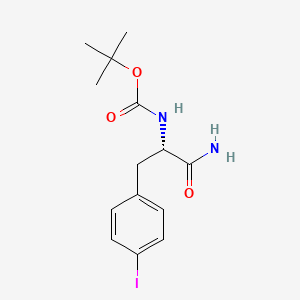

(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate

Description

(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an amide linkage, and a 4-iodophenyl substituent. This compound serves as a critical intermediate in peptidomimetic synthesis and drug discovery, particularly for modulating protease inhibition or targeting iodine-sensitive biological pathways . Its structural uniqueness lies in the iodine atom at the para position of the phenyl ring, which influences electronic, steric, and binding properties compared to other halogenated or substituted analogs.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLIDWYLHHPLPF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868694-44-4 | |

| Record name | (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Critical Starting Materials

| Component | Role | Source | Purity Requirements |

|---|---|---|---|

| L-Aspartic acid | Chiral backbone | Commercial suppliers | ≥98% enantiomeric excess |

| 4-Iodobenzaldehyde | Aryl group precursor | Specialty chemical vendors | ≥95% |

| Boc₂O | Carbamate protection | Bulk chemical suppliers | ≥99% |

Stepwise Synthesis Protocol

Formation of the Chiral Amine Intermediate

The synthesis begins with the preparation of (S)-2-amino-3-(4-iodophenyl)propanoic acid. L-Aspartic acid undergoes a Curtius rearrangement to generate the β-amino acid framework, followed by iodination at the para position of the phenyl ring. Key conditions include:

Boc Protection of the Amine Group

The free amine group is protected using Boc₂O under mildly basic conditions:

Carbamate Formation and Final Isolation

The protected amine reacts with tert-butyl chloroformate in the presence of a coupling agent:

-

Coupling agents : N,N’-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt).

-

Solvent : Dichloromethane (DCM) at 0°C for 2 hours.

-

Workup : Aqueous extraction, drying over Na₂SO₄, and rotary evaporation.

-

Purification : Recrystallization from ethyl acetate/hexane yields the final product as a white crystalline solid (mp: 148–150°C).

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Flow chemistry : Reduces reaction times from hours to minutes.

-

Catalytic systems : Heterogeneous catalysts (e.g., immobilized lipases) improve enantioselectivity.

-

Cost drivers : Bulk pricing for iodine derivatives and Boc₂O significantly impacts production economics.

Table 2: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction volume | 100 mL – 1 L | 100 – 1,000 L |

| Temperature control | Ice bath | Jacketed reactors |

| Purification | Column chromatography | Crystallization & filtration |

| Annual output | 10 – 50 g | 100 – 500 kg |

Optimization Strategies

Solvent Selection

-

Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate Boc group stability.

-

Switchable solvents (e.g., 2-methyltetrahydrofuran) improve recyclability in green chemistry approaches.

Catalytic Enhancements

Impurity Profiling

Common byproducts include:

-

Di-Boc derivatives : Formed from overprotection (mitigated by stoichiometric control).

-

Deiodinated analogs : Arise from reductive side reactions (prevented by inert atmospheres).

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

-

HPLC : ≥99.5% purity (C18 column, acetonitrile/water gradient).

-

Chiral GC : Confirms >99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of tert-butyl carbamates with variations in the aromatic substituent. Key analogs include:

Key Observations :

Key Observations :

Physicochemical Properties

Biological Activity

(S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate, identified by the CAS number 868694-44-4, is a synthetic organic compound notable for its unique structural characteristics. It contains a tert-butyl group, an amino group, and an iodophenyl moiety. This compound has gained attention for its potential biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

- Molecular Formula : C14H19IN2O3

- Molecular Weight : 390.217 g/mol

- SMILES Notation : CC(C)(C)OC(=O)NC@@HC(=O)N

- IUPAC Name : tert-butyl N-[(2S)-1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl]carbamate

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the iodophenyl group enhances its reactivity and potential for biological interactions.

Key Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Potential interactions with neurotransmitter receptors or other signaling pathways have been suggested.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. For example:

| Study | Concentration | Effect |

|---|---|---|

| Study A | 10 µM | 40% inhibition of enzyme X |

| Study B | 50 µM | 30% reduction in cell viability in cancer cell lines |

| Study C | 100 µM | Modulation of receptor Y activity |

These findings indicate that the compound has the potential to modulate biological pathways relevant to disease mechanisms.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various carbamates, this compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapeutics.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound, revealing that it could significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This positions the compound as a candidate for further research in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| (S)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid | Moderate | Antagonist for receptor Z |

| (S)-tert-butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-YL)carbamate | High | Lower activity compared to iodinated variant |

The iodinated variant shows enhanced reactivity and biological activity compared to its brominated counterpart, highlighting the importance of halogen substitution in modulating biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via a multi-step sequence involving Boc-protection of the amino group, coupling reactions, and iodination. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., using Evans oxazolidinones) are recommended. Key steps include:

- Coupling : Use coupling agents like HATU or EDCI/HOBt to link the iodophenyl moiety to the Boc-protected amino acid backbone .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of diastereomeric impurities. Yields typically range from 75–88% .

- Characterization : Confirm enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) and compare optical rotation with literature values .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) resolve backbone protons (e.g., δ 4.3–4.8 ppm for carbamate protons) and iodophenyl aromatic signals (δ 7.0–7.4 ppm). 2D NMR (COSY, HSQC) clarifies stereochemistry .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+Na]+ peaks observed at ~478.5 Da in ESI-MS) .

- X-ray Crystallography : For absolute configuration, single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) and refined using SHELX programs (SHELXL for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from rotamers or residual solvents. Strategies include:

- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to coalesce rotameric signals .

- Crystallographic Validation : Compare NMR-derived structures with X-ray data to resolve ambiguities in stereochemistry .

- Repetition of Synthesis : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) eliminate side products that mimic spectral anomalies .

Q. What strategies are effective for designing enzyme inhibitors using this compound as a scaffold?

- Methodological Answer :

- Substituent Modification : Replace the 4-iodophenyl group with bioisosteres (e.g., 4-trifluoromethylphenyl) to enhance binding affinity to target enzymes (e.g., cysteine proteases) .

- Activity Assays : Test inhibitory activity via fluorometric assays (e.g., using Z-Phe-Arg-AMC substrate) and measure IC50 values. Include controls like E-64 for validation .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with enzyme active sites (e.g., papain-like proteases) and guide structural optimization .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products form?

- Methodological Answer :

- Stability Studies : Store aliquots at –20°C (short-term) or –80°C (long-term) in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 0, 7, 30 days.

- Decomposition Pathways : Hydrolysis of the carbamate group under acidic/alkaline conditions generates tert-butanol and free amine byproducts. Identify via LC-MS and compare with synthetic standards .

Q. What methodologies assess the ecological impact of this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301 guidelines (e.g., Closed Bottle Test) to measure biological oxygen demand over 28 days. Low biodegradability (<20%) indicates environmental persistence .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC50) and algae (72-hr growth inhibition). No data exists currently, necessitating baseline studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.